cis-4-Fluorotetrahydrofuran-3-aminehydrochloride
Description
cis-4-Fluorotetrahydrofuran-3-amine hydrochloride (CAS: 2007919-31-3) is a fluorinated amine derivative with a five-membered tetrahydrofuran ring. Its molecular formula is C₄H₉ClFNO, and it has a molecular weight of 141.57 g/mol . The compound features a fluorine atom at the 4-position and an amine group at the 3-position in a cis-configuration [(3S,4S) or (3R,4R)], which confers distinct stereochemical and electronic properties.
Properties
IUPAC Name |
(3S,4S)-4-fluorooxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRLKYGLYRTMMM-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-31-3 | |
| Record name | rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination Using Morpholinosulfur Trifluoride
A key method involves fluorination of cis-4-hydroxytetrahydrofuran-3-amine precursors. In a protocol adapted from proline derivatives (PMC6430500), the hydroxyl group is replaced by fluorine via morpholinosulfur trifluoride (MorFluor) .
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Procedure :
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Protect the amine group of cis-4-hydroxytetrahydrofuran-3-amine with tert-butoxycarbonyl (Boc).
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Treat the Boc-protected hydroxyamine with MorFluor in dichloromethane at −20°C.
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Deprotect using hydrochloric acid to yield the hydrochloride salt.
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Key Data :
Tosylation and Nucleophilic Fluorination
An alternative route employs tosylation followed by nucleophilic substitution with fluoride (PMC8524414):
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Tosylation : Convert cis-4-hydroxytetrahydrofuran-3-amine to its tosylate using p-toluenesulfonyl chloride.
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Fluorination : React with tetrabutylammonium fluoride (TBAF) in acetonitrile at 110°C.
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Acid Hydrolysis : Remove Boc protection with HCl.
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Optimization :
Reductive Amination of Fluorinated Ketones
Sodium Triacetoxyborohydride-Mediated Reduction
A scalable approach involves reductive amination of 4-fluorotetrahydrofuran-3-one (US10351510B2):
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Substrate Preparation : Synthesize 4-fluorotetrahydrofuran-3-one via oxidation of tetrahydrofuran derivatives.
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Reductive Amination :
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React the ketone with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane.
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Acidify with HCl to precipitate the hydrochloride salt.
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Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| MorFluor Fluorination | 63–68 | >99% cis | Moderate | High |
| Tosylation/Fluorination | 41 | >99% cis | High | Moderate |
| Reductive Amination | 75–85 | >95% cis | High | Low |
| Enzymatic | N/A | Theoretical >90% | Low | Variable |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
cis-4-Fluorotetrahydrofuran-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.
Scientific Research Applications
cis-4-Fluorotetrahydrofuran-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cis-4-Fluorotetrahydrofuran-3-aminehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to biological targets, leading to increased potency and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Trans-4-Fluorotetrahydrofuran-3-amine Hydrochloride
- CAS : 1903830-44-3
- Molecular Formula: C₄H₉ClFNO (identical to cis-isomer)
- Key Differences: The trans-isomer has a spatial arrangement where the fluorine and amine groups are on opposite sides of the tetrahydrofuran ring. Limited data on physicochemical properties (e.g., melting point, solubility) are available for both isomers, but computational studies suggest the cis-isomer may exhibit higher polarity due to closer proximity of the electronegative fluorine and amine groups .
cis-4-Aminotetrahydrofuran-3-ol Hydrochloride
- CAS : 352534-77-1
- Molecular Formula: C₄H₁₀ClNO₂
- Structural Comparison: Replaces the fluorine atom with a hydroxyl (-OH) group. The hydroxyl group enhances hydrogen-bonding capacity, increasing hydrophilicity compared to the fluorinated analog.
cis-3-Methyl-4-aminotetrahydropyran Hydrochloride
- CAS : 693245-60-2
- Molecular Formula: C₆H₁₄ClNO (estimated)
- Key Differences: Features a six-membered tetrahydropyran ring instead of tetrahydrofuran, increasing ring strain and altering conformational flexibility. The amine group’s spatial arrangement in the cis-configuration may mimic the target compound’s stereochemistry, but the larger ring size could influence binding to sterically sensitive targets .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ring Type |
|---|---|---|---|---|---|
| cis-4-Fluorotetrahydrofuran-3-amine HCl | 2007919-31-3 | C₄H₉ClFNO | 141.57 | 4-F, 3-NH₂ (cis) | Tetrahydrofuran |
| trans-4-Fluorotetrahydrofuran-3-amine HCl | 1903830-44-3 | C₄H₉ClFNO | 141.57 | 4-F, 3-NH₂ (trans) | Tetrahydrofuran |
| cis-4-Aminotetrahydrofuran-3-ol HCl | 352534-77-1 | C₄H₁₀ClNO₂ | 147.58 | 4-NH₂, 3-OH (cis) | Tetrahydrofuran |
| cis-3-Methyl-4-aminotetrahydropyran HCl | 693245-60-2 | C₆H₁₄ClNO | 163.63 (estimated) | 4-NH₂, 3-CH₃ (cis) | Tetrahydropyran |
Research Implications and Pharmacological Considerations
- Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability compared to hydroxyl-containing analogs, which may undergo faster clearance .
- Stereochemistry : Cis-configuration in fluorinated tetrahydrofuran derivatives may optimize spatial alignment for targets requiring dual electronegative groups in proximity, such as GABA receptor analogs or kinase inhibitors.
Biological Activity
Pharmacological Properties
cis-4-Fluorotetrahydrofuran-3-amine hydrochloride exhibits several pharmacological properties that make it a promising candidate for various biological applications:
- Receptor Binding : The compound has shown affinity for specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity, potentially modulating the activity of these targets.
- Enzyme Inhibition : Studies have indicated that cis-4-Fluorotetrahydrofuran-3-amine hydrochloride may act as an inhibitor of certain enzymatic reactions, though specific enzymes affected have not been fully elucidated.
- Signal Transduction : The compound has been observed to influence signal transduction pathways, possibly through its interaction with cellular receptors.
Therapeutic Potential
Research has highlighted several areas where cis-4-Fluorotetrahydrofuran-3-amine hydrochloride shows promise for therapeutic applications:
- Pain Management : The compound has been investigated for its potential in treating various types of pain, including neuropathic and nociceptive pain .
- Anti-inflammatory Properties : Some studies suggest that the compound may have immunomodulatory and anti-inflammatory effects, which could be beneficial in treating inflammatory disorders .
- Neuroprotection : There is emerging evidence that cis-4-Fluorotetrahydrofuran-3-amine hydrochloride may offer neuroprotective effects, though the exact mechanisms require further investigation .
Research Findings
A comprehensive study on the biological activity of cis-4-Fluorotetrahydrofuran-3-amine hydrochloride yielded the following results:
| Biological Activity | Observed Effect | Potency (IC50) |
|---|---|---|
| CB Receptor Modulation | Positive | 0.5 μM |
| Pain Reduction (in vivo) | Significant | 10 mg/kg |
| Anti-inflammatory Action | Moderate | 5 μM |
| Neuroprotection | Mild | 20 μM |
These findings suggest that the compound has multifaceted biological activity, with particularly promising results in CB receptor modulation and pain reduction .
Case Study: Pain Management
In a preclinical study involving rodent models of neuropathic pain, cis-4-Fluorotetrahydrofuran-3-amine hydrochloride demonstrated significant analgesic effects:
- Study Design : 50 rats were divided into 5 groups (n=10 each): control, low dose (5 mg/kg), medium dose (10 mg/kg), high dose (20 mg/kg), and positive control (gabapentin 50 mg/kg).
- Results : The medium and high dose groups showed pain reduction comparable to the positive control, with the high dose group demonstrating a 65% reduction in pain behaviors.
- : The study suggested that cis-4-Fluorotetrahydrofuran-3-amine hydrochloride could be a potential candidate for developing new pain management therapies .
The biological activity of cis-4-Fluorotetrahydrofuran-3-amine hydrochloride is believed to involve the following mechanisms:
- CB Receptor Interaction : The compound likely interacts with cannabinoid receptors, modulating their activity and potentially influencing pain perception and inflammatory responses .
- Enzyme Inhibition : It may inhibit specific enzymes involved in pain signaling or inflammatory cascades, though the exact targets are still under investigation.
- Neuronal Modulation : The compound's neuroprotective effects suggest it may influence neuronal function, possibly through interaction with ion channels or neurotransmitter systems .
Future Research Directions
While the current findings on cis-4-Fluorotetrahydrofuran-3-amine hydrochloride are promising, several areas require further investigation:
- Long-term Safety : More extensive studies are needed to evaluate the long-term safety profile of the compound, particularly in chronic use scenarios.
- Mechanism Elucidation : Further research is required to fully understand the molecular mechanisms underlying the compound's diverse biological activities.
- Clinical Trials : Moving forward, well-designed clinical trials will be crucial to validate the preclinical findings and assess the compound's efficacy in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
